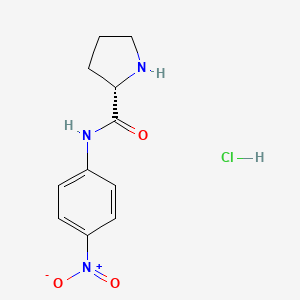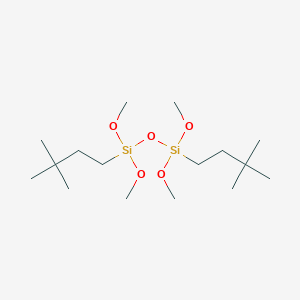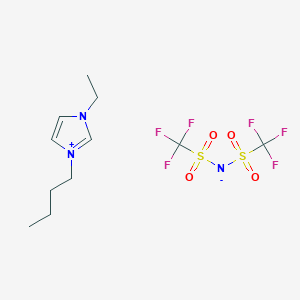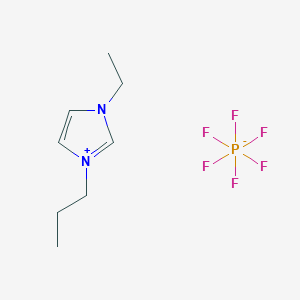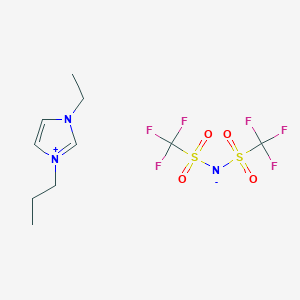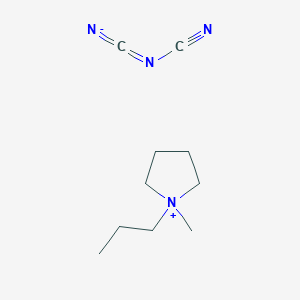
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99% (2M1P-BTfSI) is an organic compound that has been used in a variety of scientific research applications. It has been found to be a useful reagent for organic synthesis and has been used in many laboratory experiments. 2M1P-BTfSI has a wide range of applications in the scientific world, from biochemical and physiological studies to the synthesis of organic compounds.
Mecanismo De Acción
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99% works by inhibiting the activity of certain enzymes, such as phosphatases and proteases. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. This inhibition of enzyme activity can lead to changes in biochemical and physiological processes, such as cell signaling or metabolism.
Biochemical and Physiological Effects
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as phosphatases and proteases. This inhibition of enzyme activity can lead to changes in biochemical and physiological processes, such as cell signaling or metabolism. Additionally, 2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99% has been found to increase the solubility of certain drugs, which can lead to increased drug delivery and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99% has several advantages for use in laboratory experiments. It is a highly soluble compound, which makes it ideal for use in drug delivery systems. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to its use in laboratory experiments. It has been found to be toxic in high concentrations and can cause irritation to the skin and eyes.
Direcciones Futuras
The future of 2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99% is promising. It has been found to be a useful reagent for organic synthesis and has many potential applications in the biomedical field. In the future, it could be used to create more efficient drug delivery systems or to develop new therapeutic strategies for diseases. Additionally, it could be used to develop new biochemical and physiological studies, such as those related to cell signaling and metabolism. Furthermore, it could be used to create new materials with improved properties, such as increased solubility or enhanced stability.
Métodos De Síntesis
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99% is synthesized through a two-step process. The first step involves the reaction of 2-methyl-1-propylpyridinium chloride with bistrifluoromethylsulfonyl)imide, which yields 2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99% in a yield of 99%. The second step involves the purification of the product using a series of recrystallization techniques. The product can then be stored in an airtight container and used in various experiments.
Aplicaciones Científicas De Investigación
2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99% has been used in many scientific research applications, including biochemical and physiological studies, organic synthesis, and drug delivery systems. It has been used in the synthesis of organic compounds, such as peptides and proteins, and has been found to be useful in drug delivery systems due to its high solubility in aqueous solutions. 2-Methyl-1-propylpyridinium bistrifluoromethylsulfonyl)imide; 99% has also been used in biochemical and physiological studies, as it is able to inhibit the activity of certain enzymes, such as phosphatases and proteases.
Propiedades
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;2-methyl-1-propylpyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.C2F6NO4S2/c1-3-7-10-8-5-4-6-9(10)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6,8H,3,7H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYJRDAPHZUURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)

![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)
